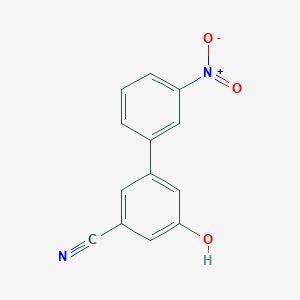

3-Cyano-5-(3-nitrophenyl)phenol

Description

Properties

IUPAC Name |

3-hydroxy-5-(3-nitrophenyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c14-8-9-4-11(7-13(16)5-9)10-2-1-3-12(6-10)15(17)18/h1-7,16H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOFOFKZHJFXTTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC(=CC(=C2)C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50684778 | |

| Record name | 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261968-08-4 | |

| Record name | 5-Hydroxy-3'-nitro[1,1'-biphenyl]-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50684778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Cyano-5-(3-nitrophenyl)phenol: Synthesis, Characterization, and Potential Applications

Disclaimer: The following technical guide on 3-Cyano-5-(3-nitrophenyl)phenol is a theoretical compilation based on established principles of organic chemistry and data extrapolated from structurally related molecules. As of the date of this publication, there is no specific experimental data publicly available for this compound. This document is intended for researchers, scientists, and drug development professionals as a predictive resource to stimulate further investigation.

Introduction

3-Cyano-5-(3-nitrophenyl)phenol represents a novel molecular scaffold incorporating three key functional moieties: a phenol, a cyano group, and a nitrophenyl group. This unique combination suggests a rich chemical profile with potential applications in medicinal chemistry and materials science. The phenolic hydroxyl group can act as a hydrogen bond donor and a proton source, the cyano group is a versatile synthetic handle and can participate in various chemical transformations, and the nitrophenyl group is a well-known pharmacophore and can be a precursor to an amino group, opening avenues for further derivatization. This guide provides a comprehensive overview of the predicted molecular structure, plausible synthetic routes, anticipated physicochemical and spectroscopic properties, and potential biological activities of this compound.

Part 1: Molecular Structure and Synthesis

The molecular structure of 3-Cyano-5-(3-nitrophenyl)phenol consists of a biphenyl core where one phenyl ring is substituted with a hydroxyl and a cyano group at positions 1 and 3 respectively, and the other phenyl ring is substituted with a nitro group at the 3-position. The dihedral angle between the two phenyl rings is a key structural parameter that will influence the molecule's conformation and its interactions in the solid state.[1]

Proposed Synthesis Route: Suzuki-Miyaura Cross-Coupling

A highly efficient and versatile method for the synthesis of substituted biphenyls is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[2][3] This approach would involve the coupling of an aryl halide with an arylboronic acid. A plausible synthetic strategy for 3-Cyano-5-(3-nitrophenyl)phenol is outlined below:

Step 1: Synthesis of 3-Bromo-5-cyanophenol

This starting material can be synthesized from 3,5-dibromophenol through a nucleophilic aromatic substitution reaction to introduce the cyano group.

Step 2: Synthesis of 3-Nitrophenylboronic Acid

This reagent is commercially available or can be prepared from 3-bromonitrobenzene via a Grignard reaction followed by treatment with a borate ester.

Step 3: Suzuki-Miyaura Coupling

The final step involves the palladium-catalyzed cross-coupling of 3-bromo-5-cyanophenol with 3-nitrophenylboronic acid.

Caption: Potential areas of application for 3-Cyano-5-(3-nitrophenyl)phenol.

Part 4: Experimental Protocols

The following are generalized, step-by-step methodologies for key experiments that would be essential for the synthesis and characterization of 3-Cyano-5-(3-nitrophenyl)phenol.

Protocol 1: Synthesis via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 3-bromo-5-cyanophenol (1.0 eq), 3-nitrophenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-Cyano-5-(3-nitrophenyl)phenol.

Caption: A generalized workflow for the synthesis and characterization of an aryl-aryl coupled product.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

-

Sample Preparation: Accurately weigh and dissolve a small amount of the synthesized compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration. Filter the sample through a 0.22 µm syringe filter before injection. [4]2. Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector. [5]3. Mobile Phase: A gradient elution is recommended for aromatic compounds. A typical mobile phase could be a mixture of water (A) and acetonitrile (B), both containing 0.1% formic acid.

-

Gradient Program: Start with a higher percentage of solvent A and gradually increase the percentage of solvent B over time to elute the compound.

-

Detection: Monitor the elution profile at a wavelength where the compound exhibits strong UV absorbance, which can be predetermined by UV-Vis spectroscopy.

-

Quantification: For quantitative analysis, a calibration curve should be prepared using standard solutions of known concentrations.

Conclusion

While 3-Cyano-5-(3-nitrophenyl)phenol remains a hypothetical molecule at present, this in-depth technical guide provides a solid foundation for its future synthesis and investigation. The predicted properties and potential applications outlined herein are based on sound chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and encourage the exploration of this and other novel chemical entities with the potential for significant scientific and therapeutic impact.

References

-

Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles - American Chemical Society. (2005). The Journal of Organic Chemistry. Retrieved March 7, 2026, from [Link]

-

Synthesis of 2-cyanophenol. (n.d.). PrepChem.com. Retrieved March 7, 2026, from [Link]

- CN108069861B - A kind of method of synthesizing nitrobiphenyl - Google Patents. (n.d.).

-

Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles | The Journal of Organic Chemistry - ACS Publications. (2005). Retrieved March 7, 2026, from [Link]

- US3444236A - Preparation of cyanophenols by dehydration of hydroxybenzaldoximes with phosgene - Google Patents. (n.d.).

-

Video: NMR Spectroscopy of Benzene Derivatives - JoVE. (2025). Retrieved March 7, 2026, from [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010). Retrieved March 7, 2026, from [Link]

-

15.4: Spectral Characteristics of the Benzene Ring - Chemistry LibreTexts. (2015). Retrieved March 7, 2026, from [Link]

-

1,1'-Biphenyl, 2-methyl-4'-nitro - Organic Syntheses Procedure. (n.d.). Retrieved March 7, 2026, from [Link]

-

Rotational spectra of o-, m-, and p-cyanophenol and internal rotation of p-cyanophenol - Physical Chemistry Chemical Physics (RSC Publishing). (2010). Retrieved March 7, 2026, from [Link]

-

H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para) - YouTube. (2024). Retrieved March 7, 2026, from [Link]

-

High resolution NMR spectra of some tri-substituted benzenes. (1961). Proceedings of the Indian Academy of Sciences - Section A. Retrieved March 7, 2026, from [Link]

-

High-efficiency synthesis method of 2-cyanophenol - Eureka | Patsnap. (2019). Retrieved March 7, 2026, from [Link]

-

Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere | ACS Omega. (2017). Retrieved March 7, 2026, from [Link]

-

Aromatics - Organic Chemistry at CU Boulder. (n.d.). Retrieved March 7, 2026, from [Link]

-

Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. (2003). Retrieved March 7, 2026, from [Link]

-

The Molecular Structure of Biphenyl and some of its Derivatives. II - SciSpace. (n.d.). Retrieved March 7, 2026, from [Link]

-

Vibrational spectra of 2-cyanophenol cation studied by the mass analyzed threshold ionization technique. (2012). Chemical Physics Letters. Retrieved March 7, 2026, from [Link]

-

Dispersed Fluorescence Spectra and ab Initio Calculations of o-Cyanophenol | The Journal of Physical Chemistry A - ACS Publications. (2002). Retrieved March 7, 2026, from [Link]

-

An efficient synthesis, X-ray and spectral characterization of biphenyl derivatives - Indian Academy of Sciences. (2011). Journal of Chemical Sciences. Retrieved March 7, 2026, from [Link]

-

Aromatic monomers analysis for reductive catalytic fractionation of lignin by liquid chromatography with diode array detection - Protocols.io. (2024). Retrieved March 7, 2026, from [Link]

-

The structures of biphenyl derivatives and their photosensitizing... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Preliminary x-ray crystallographic study of some 2 and 2′ substituted biphenyl-4-carboxylic acids - R Discovery. (1966). Retrieved March 7, 2026, from [Link]

-

HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025). Retrieved March 7, 2026, from [Link]

-

Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

SOP: Determination of Aromatic Compound Content in Multi-Purpose Solvent and Paint Thinner Products. (n.d.). Retrieved March 7, 2026, from [Link]

-

2-Nitrobiphenyl | C12H9NO2 | CID 6829 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Electron Spin Resonance Spectra of Nitrobiphenyl Radical Anions | Bulletin of the Chemical Society of Japan | Oxford Academic. (2006). Retrieved March 7, 2026, from [Link]

-

Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine - ResearchGate. (2017). Retrieved March 7, 2026, from [Link]

-

Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - WUR eDepot. (2021). Retrieved March 7, 2026, from [Link]

-

(PDF) Biological activities of (E)-N-(CH3-substituted-phenyl)-1-phenylmethanimine: Evaluation of ortho-, meta- and para - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthetic and spectroscopic studies of cyanobiphenyls and related compounds | openEQUELLA. (2017). Retrieved March 7, 2026, from [Link]

-

The suggested mechanism for the synthesis of cyano biphenyl - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

design and in silico studies of molecular properties, bioactivity and toxicity of n-(α-cyano substituted cinnamoyl)-2-biphenyl hydrazone derivatives - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

Identification of isomeric di- and poly-nitrobiphenyls by mass spectrometry - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (1972). Retrieved March 7, 2026, from [Link]

-

Identification and Exploration of a Series of SARS-Cov-2 MPro Cyano-Based Inhibitors Revealing Ortho-Substitution Effects within the P3 Biphenyl Group | ACS Medicinal Chemistry Letters. (2021). Retrieved March 7, 2026, from [Link]

-

The Electron Spin Resonance Spectra of Nitrobiphenyl Radical Anions - R Discovery. (1966). Retrieved March 7, 2026, from [Link]

-

Current status of pyrazole and its biological activities - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry. (2020). Retrieved March 7, 2026, from [Link]

Sources

3-Cyano-5-(3-nitrophenyl)phenol CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-5-nitrobenzonitrile, systematically known as 3-cyano-5-nitrophenol, is a substituted aromatic compound of significant interest in medicinal chemistry and drug discovery. Its unique trifunctional structure, featuring a phenol, a nitrile, and a nitro group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, with a focus on its utility for researchers in the life sciences.

Chemical Identity and Core Properties

The correct identification of a chemical entity is paramount for scientific integrity and reproducibility. While sometimes referred to by the less systematic name 3-Cyano-5-(3-nitrophenyl)phenol, the compound is formally registered and identified by the following descriptors:

| Identifier | Value | Source |

| CAS Number | 929000-02-2 | [1] |

| IUPAC Name | 3-Hydroxy-5-nitrobenzonitrile | [2] |

| Molecular Formula | C₇H₄N₂O₃ | [2] |

| Molecular Weight | 164.12 g/mol | [2] |

| InChI | 1S/C7H4N2O3/c8-4-5-1-6(9(11)12)3-7(10)2-5/h1-3,10H | [2] |

| InChIKey | QGVJKELIWFBDSC-UHFFFAOYSA-N | [2] |

| SMILES | N#CC1=CC(O)=CC(=O)=C1 | |

| Physical Form | Solid | [2] |

| Purity | Typically ≥98% | [2] |

Synthesis and Purification

Experimental Protocol: Synthesis of 3-Hydroxy-5-nitrobenzonitrile

Disclaimer: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory safety conditions.

Materials:

-

3-Hydroxybenzonitrile

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice bath.

-

Addition of Starting Material: Slowly add 3-hydroxybenzonitrile to the cooled sulfuric acid while stirring, ensuring the temperature remains below 10°C.

-

Nitration: Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 3-hydroxybenzonitrile in sulfuric acid, maintaining the temperature below 10°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for a specified time (e.g., 1-2 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture over crushed ice with stirring.

-

Extraction: The resulting precipitate can be filtered, or the aqueous solution can be extracted with dichloromethane.

-

Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield pure 3-Hydroxy-5-nitrobenzonitrile.[3]

Caption: Synthetic workflow for 3-Hydroxy-5-nitrobenzonitrile.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show three aromatic proton signals in the downfield region. The exact chemical shifts will be influenced by the electron-withdrawing effects of the nitrile and nitro groups and the electron-donating effect of the hydroxyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon attached to the nitrile group will appear in the characteristic region for nitriles (around 115-120 ppm), while the carbons attached to the nitro and hydroxyl groups will also show characteristic shifts.

IR (Infrared) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected absorption bands include:

-

O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹

-

C≡N stretch (nitrile): A sharp, medium-intensity band around 2220-2240 cm⁻¹ for an aromatic nitrile.[4]

-

N-O stretch (nitro): Two strong bands, one asymmetric around 1520-1560 cm⁻¹ and one symmetric around 1345-1385 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region

MS (Mass Spectrometry)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 164. Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).

Applications in Research and Drug Development

3-Hydroxy-5-nitrobenzonitrile serves as a valuable intermediate in the synthesis of various biologically active molecules. Its utility stems from the ability to selectively modify its three functional groups.

Role as a Synthetic Intermediate

The nitro group can be readily reduced to an amine, which can then be further functionalized. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The hydroxyl group can be alkylated or acylated. This versatility allows for the construction of diverse molecular scaffolds. For instance, similar hydroxybenzonitrile structures are used as precursors for herbicides and other pesticides.[5]

Potential in Medicinal Chemistry

Nitroaromatic compounds are a known class of pharmacologically active agents with applications as antibacterial, anti-inflammatory, and anticancer agents.[6][7] The nitro group in these compounds can undergo bioreduction in hypoxic environments, a characteristic often exploited in the design of drugs targeting solid tumors.

Derivatives of nitro-substituted benzamides have been shown to exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) production.[6][8][9] Given its structure, 3-Hydroxy-5-nitrobenzonitrile could be a precursor for novel anti-inflammatory agents.

Furthermore, the core structure is present in more complex molecules with demonstrated biological activity. For example, derivatives of 3'-hydroxy-5'-aminobenzoxazinorifamycin have shown potent antimicrobial activities.[10] This suggests that the 3-hydroxy-5-substituted phenyl motif is a viable pharmacophore for further exploration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 3-Hydroxy-5-nitrobenzonitrile. The following guidelines are based on information for the closely related and hazardous compound, 3-nitrobenzonitrile.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion

3-Hydroxy-5-nitrobenzonitrile is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its versatile functionality allows for the creation of diverse molecular architectures, making it a valuable tool for researchers engaged in drug discovery and the development of novel bioactive molecules. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective and responsible use in a research setting.

References

-

Google Patents.

-

(2023, December 19). Bloom Tech.

-

Benchchem.

-

(2023, September 13). IUCrData, 8(10).

-

Santa Cruz Biotechnology.

- Ay, M., Tumer, F., Onder, F. C., Kalin, P., Kocyigit-Kaymakcioglu, B., & Gunes, H. S. (2017). Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity.

-

(2021, August 10). Carl ROTH.

- Shtamburg, V. G., & Shtamburg, N. V. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules (Basel, Switzerland), 26(16), 4983.

-

Organic Syntheses.

-

Benchchem.

-

(2025, September 2). ResearchGate.

-

(1994, July 1). PubMed.

-

TCI Chemicals.

-

(2023, September 13). IUCr Journals.

-

(2019, July 1). Spectroscopy Online.

-

(2017, February 1). Semantic Scholar.

-

Fisher Scientific.

-

(2025, August 8). ResearchGate.

-

Sigma-Aldrich.

-

Apollo Scientific.

Sources

- 1. scbt.com [scbt.com]

- 2. 3-Hydroxy-5-nitrobenzonitrile | 929000-02-2 [sigmaaldrich.com]

- 3. bloomtechz.com [bloomtechz.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 6. Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Introduction: The Imperative of Stability in Drug Development

An In-Depth Technical Guide to Assessing the Thermodynamic Stability of 3-Cyano-5-(3-nitrophenyl)phenol: A Predictive and Methodological Approach

This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of the novel compound 3-Cyano-5-(3-nitrophenyl)phenol. In the absence of direct experimental data in the public domain, this document outlines a robust, multi-faceted strategy that combines computational prediction with established experimental methodologies. This approach is designed for researchers, scientists, and drug development professionals to systematically characterize the stability profile of new chemical entities, ensuring the generation of reliable data for safety, efficacy, and regulatory purposes.

The journey of a new chemical entity (NCE) from discovery to a marketable pharmaceutical product is critically dependent on its physicochemical properties, with thermodynamic stability being a cornerstone. Stability determines a drug substance's shelf-life, dictates storage conditions, and influences its safety and efficacy profile.[1][2] An unstable compound can degrade over time, leading to a loss of potency and the potential formation of toxic impurities. Therefore, a thorough understanding of a molecule's intrinsic stability is paramount.

3-Cyano-5-(3-nitrophenyl)phenol is a complex aromatic compound featuring a phenolic hydroxyl group, a nitrile (cyano) group, and a nitrophenyl moiety. Each of these functional groups contributes to the molecule's overall electronic and structural characteristics, and by extension, its stability. The purpose of this guide is to provide a predictive and experimental roadmap to thoroughly characterize the thermodynamic stability of this molecule. We will explore in silico methods to forecast stability, detail core thermoanalytical techniques for empirical measurement, and place these findings within the regulatory context of pharmaceutical stability testing.

Molecular Structure and Physicochemical Profile

A molecule's stability is intrinsically linked to its structure. The arrangement of functional groups in 3-Cyano-5-(3-nitrophenyl)phenol suggests several potential areas of interest for stability assessment.

Caption: Structure of 3-Cyano-5-(3-nitrophenyl)phenol.

-

Phenolic Group (-OH): The hydroxyl group can act as a hydrogen bond donor and is susceptible to oxidation. Its acidity can also play a role in reactivity.

-

Cyano Group (-C≡N): The nitrile group is generally stable but can be susceptible to hydrolysis under harsh acidic or basic conditions, which is a key consideration in formulation development.[3]

-

Nitrophenyl Group (-C₆H₄NO₂): Nitroaromatic compounds are known to be energetic materials, and the nitro group can significantly influence the molecule's thermal decomposition pathway.[4] Their presence often lowers the decomposition temperature compared to non-nitrated analogs.

A preliminary physicochemical profile can be predicted based on data from structurally similar compounds.

| Property | Predicted Value / Characteristic | Rationale / Comparative Compound |

| Molecular Formula | C₁₃H₈N₂O₃ | - |

| Molecular Weight | 240.22 g/mol | - |

| Physical State | Likely a crystalline solid | Based on similar nitrophenols and cyanophenols.[5][6][7] |

| Melting Point (T_m) | Expected in the range of 150-250 °C | 4-Nitrophenol melts at 113-114 °C; 3-Nitrophenol at 97 °C.[5][8] The larger, more complex structure would likely increase the melting point. |

| Decomposition Temp (T_d) | Potentially >200 °C | Phenolic resins show significant weight loss above 350-400 °C.[9] The presence of the nitro group may lower this onset. |

| Solubility | Low aqueous solubility; soluble in organic solvents (e.g., DMSO, Methanol) | Characteristic of aromatic phenols.[7] |

Computational Assessment of Thermodynamic Stability (In Silico Approach)

Before embarking on empirical testing, computational chemistry provides a powerful, cost-effective tool to predict thermodynamic properties. Density Functional Theory (DFT) is a robust method for modeling the electronic structure and predicting the stability of organic molecules.[10][11][12]

The primary goal of this computational step is to determine the molecule's optimized geometry (lowest energy state) and calculate key thermodynamic parameters, such as the Gibbs free energy of formation (ΔG_f) and enthalpy of formation (ΔH_f).

Caption: A representative workflow for DFT-based computational analysis.[10]

Protocol: DFT-Based Stability Prediction

-

Structure Input: Draw the 3D structure of 3-Cyano-5-(3-nitrophenyl)phenol in a molecular modeling software package.

-

Geometry Optimization:

-

Causality: This step finds the most stable three-dimensional arrangement of the atoms (the global minimum on the potential energy surface).

-

Method: Perform a geometry optimization using Density Functional Theory (DFT) with a suitable functional, such as B3LYP, and a comprehensive basis set like 6-311++G(d,p).[11] This level of theory provides a good balance of accuracy and computational cost for organic molecules.

-

-

Frequency Calculation:

-

Causality: This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum, and it provides the zero-point vibrational energy (ZPVE) required for accurate thermodynamic calculations.

-

Method: At the same level of theory (B3LYP/6-311++G(d,p)), perform a vibrational frequency analysis.

-

-

Verification and Data Extraction:

-

Causality: A true energy minimum will have no imaginary frequencies. If imaginary frequencies are present, it indicates a transition state, and the geometry must be re-optimized.

-

Method: Confirm the absence of imaginary frequencies. Extract key thermodynamic outputs from the calculation file, including enthalpy, Gibbs free energy, and entropy. These values provide a theoretical baseline for the molecule's intrinsic stability.

-

Experimental Determination of Thermodynamic Stability

While computational methods are predictive, experimental validation is essential. The two primary techniques for assessing thermal stability are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[13]

Caption: Core experimental workflow for thermal stability analysis.

Protocol 1: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[14][15] It is used to detect thermal events such as melting, crystallization, glass transitions, and decomposition.[16]

-

Sample Preparation:

-

Accurately weigh 3-5 mg of the sample into a standard aluminum DSC pan.

-

Causality: A small sample mass ensures uniform heat distribution and prevents thermal lag, leading to sharper peaks and more accurate data.

-

Crimp the pan with a lid. It is recommended to pierce the lid (pinhole) to allow any evolved gases during decomposition to escape, preventing pan rupture.[13]

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Causality: The empty reference pan allows the instrument to subtract the heat capacity of the pan itself, isolating the thermal events of the sample.

-

Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

-

Causality: An inert atmosphere prevents oxidative degradation, allowing for the measurement of purely thermal decomposition.[17]

-

-

Thermal Program:

-

Equilibrate the cell at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a linear heating rate, typically 10 °C/min, to a final temperature well above the expected decomposition (e.g., 400 °C).[13]

-

Causality: A 10 °C/min heating rate is a standard condition that provides a good balance between resolution and experimental time.

-

-

Data Analysis:

-

Analyze the resulting thermogram to identify the onset temperature and peak maximum of the melting endotherm (T_m).

-

Identify any sharp exothermic peaks, which are indicative of decomposition events. Note the onset temperature and the integrated energy (enthalpy, ΔH) of these events.

-

Protocol 2: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It provides precise information about decomposition temperatures and the composition of the material.

-

Sample Preparation:

-

Accurately weigh a slightly larger sample, 5-10 mg, into a ceramic or platinum TGA pan.

-

Causality: A larger mass than in DSC is acceptable and helps ensure that small mass loss events are detectable.

-

-

Instrument Setup:

-

Place the sample pan onto the TGA's microbalance.

-

The experiment should be run twice under different atmospheres:

-

Run 1: Inert Atmosphere (Nitrogen): To measure thermal stability.

-

Run 2: Oxidizing Atmosphere (Air): To measure thermo-oxidative stability.[17]

-

-

Causality: Comparing results from inert and oxidizing atmospheres reveals the material's susceptibility to oxidation. Degradation often begins at a lower temperature in air.[17]

-

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a linear heating rate of 10 °C/min to a high final temperature (e.g., 600-800 °C) to ensure complete decomposition.[17]

-

-

Data Analysis:

-

Analyze the resulting TGA curve (mass % vs. temperature).

-

Determine the onset temperature of decomposition (T_d), often defined as the temperature at which 5% mass loss occurs.

-

Examine the derivative curve (DTG), which shows the rate of mass loss. Peaks in the DTG curve correspond to the temperatures of maximum decomposition rate for distinct degradation steps.[17]

-

Forced Degradation and Long-Term Stability Studies

While DSC and TGA reveal intrinsic thermal stability, pharmaceutical development requires understanding how a compound behaves under relevant storage and stress conditions over time. This is governed by the International Council for Harmonisation (ICH) guidelines.[1] The goal is to provide evidence on how the quality of a drug substance varies under the influence of temperature, humidity, and light.[1]

Accelerated Stability Studies

Accelerated stability testing uses exaggerated storage conditions to speed up the rate of chemical degradation and predict long-term stability.[18][19]

| Study | Storage Condition | Minimum Time Period |

| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

| Data sourced from ICH Q1A(R2) Guidelines.[18][20] |

Protocol: Accelerated Stability Study

-

Batch Selection: Use at least three primary batches of 3-Cyano-5-(3-nitrophenyl)phenol manufactured with a process that simulates the final production method.

-

Storage: Place the samples in a calibrated stability chamber maintained at 40°C ± 2°C and 75% RH ± 5% RH.[18]

-

Sampling and Testing:

-

Causality: A structured sampling plan is crucial to establish a degradation profile over time.

-

Method: Withdraw samples at specified time points, typically 0, 1, 3, and 6 months.[21]

-

At each time point, test the samples for critical quality attributes, including:

-

Appearance: Visual inspection for color change or physical form.

-

Assay: Quantitative measurement of the active substance (e.g., by HPLC-UV).

-

Purity/Impurities: A stability-indicating HPLC method to separate and quantify any degradation products.

-

-

-

Data Analysis:

Data Synthesis and Interpretation

A comprehensive stability profile for 3-Cyano-5-(3-nitrophenyl)phenol is achieved by integrating the findings from all assessments.

-

Computational Data provides the theoretical foundation for the molecule's intrinsic stability (ΔG_f, ΔH_f).

-

DSC Data provides the melting point, a key indicator of purity and solid-state stability, and reveals the temperature and energy of any decomposition events.

-

TGA Data precisely defines the onset temperature of thermal decomposition in both inert and oxidative environments, quantifying the molecule's thermal limits.

-

ICH Stability Data provides the practical, real-world evidence of how the molecule will perform over time under defined storage conditions, ultimately determining its retest period or shelf-life.

By synthesizing this information, a complete picture emerges, allowing for informed decisions in process chemistry, formulation development, and regulatory submissions.

Conclusion

Determining the thermodynamic stability of a novel compound like 3-Cyano-5-(3-nitrophenyl)phenol requires a systematic and scientifically rigorous approach. By beginning with in silico predictions to guide experimental design, followed by core thermoanalytical techniques (DSC and TGA) to measure intrinsic stability, and culminating in ICH-compliant accelerated stability studies, a complete and defensible stability profile can be established. This integrated strategy not only ensures regulatory compliance but also builds a deep understanding of the molecule, mitigating risks and accelerating the path through drug development.

References

- Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. (n.d.). Google Scholar.

- ICH Guidelines: Drug Stability Testing Essentials. (2025, March 21). AMSbiopharma.

- Stability Testing of Pharmaceuticals: Procedures and Best Practices. (2025, May 6). Lab Manager.

- ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). ICH.

- Ich guideline for stability testing. (n.d.). Slideshare.

- STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS. (2018, March 15). Journal of Drug Delivery and Therapeutics.

- Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program. (2024, October 30). MDPI.

- New ICH Q1 Draft Guideline - What's Changing in Stability Testing. (2025, May 20). ECA Academy.

- Thermal Characterization and Heat Capacities of Seven Polyphenols. (2025, January 6). MDPI.

- Expiration Dating and Stability Testing for Human Drug Products. (2014, November 7). FDA.

- Accelerated Stability Studies. (2023, September 22). SlideShare.

- In-Depth Technical Guide: Computational and Experimental Insights into 2-Nitro-1-(4-nitrophenyl)ethanone and its Analogs. (n.d.). Benchchem.

- Thermochemical Study of the Cyanophenol Isomers. (n.d.). ResearchGate.

- Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA). (2014, June 30). Netzsch.

- TGA analysis for phenolic resin. (n.d.). ResearchGate.

- Thermogram analysis of phenolic compounds. (n.d.). ResearchGate.

- Thermal stability and thermal degradation study of phenolic resin modified by cardanol. (2020, February 14). Sage Journals.

- Nitrophenyl-Group-Containing Heterocycles. (n.d.). PMC.

- Structure and Computational Studies of New Sulfonamide Compound. (2022, October 31). MDPI.

- Synthesis of 2,6-di-t-butyl-4-(3'-cyano-4'-nitrophenyl)phenol. (n.d.). PrepChem.com.

- Differential scanning calorimetry. (n.d.). Wikipedia.

- Integrated and dispersed photon echo studies of nitrile stretching vibration of 4-cyanophenol in methanol. (2009, May 27). ResearchGate.

- Differential Scanning Calorimetry: A Review. (2020). IOMC.

- Differential Scanning Calorimetry. (n.d.). Coriolis Pharma.

- Computational Exploration of Phenolic Compounds in Corrosion Inhibition. (2023, September 11). MDPI.

- In-Depth Computational Analysis of Nitro-Containing Compounds. (2025, October 30). ResearchGate.

- 4-Nitrophenol. (n.d.). PubChem.

- 2-Cyano-5-nitrophenol. (n.d.). Chem-Impex.

- Synthesis, Characterization and Biological Activities of (3-Nitrophenyl)(5-Substituted Phenyl-1,3,4-Thiadiazol-2-Yl) Methanediamine. (2017, August 17). ResearchGate.

- Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. (2021, February 15). ACS Publications.

- Differential Scanning Calorimetry (DSC). (2025, October 30). Chemistry LibreTexts.

- Fabrication of Novel and Potential Selective 4-Cyanophenol Chemical Sensor Probe. (2021, September 30). PMC.

- Phenol, 3-nitro-. (n.d.). NIST WebBook.

- Effects of Entangled IR Radiation and Tunneling on the Conformational Interconversion of 2-Cyanophenol. (2019, April 5). ACS Publications.

- Nitration Of Phenols Under Mild And Heterogeneous Conditions. (2001, June 30). MDPI.

- Chemical Properties of Phenol, 3-nitro-. (n.d.). Cheméo.

- 3-Amino-5-nitrophenol. (n.d.). PubChem.

- Linear and nonlinear regression analysis of phenol and P-nitrophenol adsorption. (n.d.). ResearchGate.

- Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry.

Sources

- 1. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 2. Ich guideline for stability testing | PPTX [slideshare.net]

- 3. Nitration Of Phenols Under Mild And Heterogeneous Conditions [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

- 8. Phenol, 3-nitro- [webbook.nist.gov]

- 9. emerald.com [emerald.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Computational Exploration of Phenolic Compounds in Corrosion Inhibition: A Case Study of Hydroxytyrosol and Tyrosol | MDPI [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Differential Scanning Calorimetry | Coriolis Pharma [coriolis-pharma.com]

- 17. Thermoset Characterization Part 12: Introduction to Thermogravimetric Analysis (TGA) - Polymer Innovation Blog [polymerinnovationblog.com]

- 18. Stability Testing of Pharmaceuticals: Procedures and Best Practices | Lab Manager [labmanager.com]

- 19. Accelerated Stability Studies.pptx [slideshare.net]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. jddtonline.info [jddtonline.info]

- 22. mdpi.com [mdpi.com]

The Acidity and pKa of 3-Cyano-5-(3-nitrophenyl)phenol: A Mechanistic and Experimental Guide

Target Audience: Research Chemists, Application Scientists, and Preclinical Drug Development Professionals

Executive Summary

The physicochemical profiling of highly substituted phenols is a critical step in rational drug design and materials science. 3-Cyano-5-(3-nitrophenyl)phenol presents a fascinating case study in the modulation of phenolic acidity via complex, long-range electronic effects. Featuring a phenol core flanked by a meta-cyano group and a meta-(3-nitrophenyl) moiety, this molecule lacks the capacity for direct resonance stabilization of its conjugate base. Instead, its acidity is governed entirely by potent, compounded inductive (-I) effects.

As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the causality behind the acidity of 3-Cyano-5-(3-nitrophenyl)phenol. We will quantify its theoretical pKa using Hammett linear free-energy relationships [1], benchmark it against known phenolic derivatives [2], and establish a self-validating experimental protocol for empirical determination.

Structural Deconstruction and Electronic Causality

To understand the pKa of 3-Cyano-5-(3-nitrophenyl)phenol, we must analyze the spatial orientation of its substituents relative to the ionizable hydroxyl group. The acidity of a phenol is dictated by the thermodynamic stability of the resulting phenoxide anion.

The Dominance of Inductive (-I) Over Resonance (-R) Effects

In classic physical organic chemistry, electron-withdrawing groups (EWGs) stabilize the phenoxide anion, thereby lowering the pKa (increasing acidity). This stabilization occurs via two mechanisms:

-

Resonance (-R): Direct delocalization of the negative charge into the substituent. This only occurs if the EWG is in the ortho or para position.

-

Induction (-I): Through-bond polarization of electron density toward the electronegative substituent.

In 3-Cyano-5-(3-nitrophenyl)phenol, both the cyano group and the 3-nitrophenyl group are located at the meta (3, 5) positions relative to the hydroxyl group. Because the phenoxide oxygen's lone pairs cannot delocalize into a meta position without violating valency rules, resonance effects are entirely negated . The stabilization of the conjugate base is driven exclusively by the inductive pull (-I) of the substituents [1].

Thermodynamic deprotonation cycle and inductive stabilization of the phenoxide conjugate base.

Quantitative pKa Prediction via the Hammett Equation

To establish a highly accurate theoretical baseline before entering the laboratory, we utilize the Hammett equation. The pKa of a substituted phenol can be calculated using the reaction constant for phenol ionization (

Calculating the Combined Substituent Constant ( )

-

meta-Cyano Group: The cyano group is a powerful inductive withdrawer with a well-established Hammett constant of

[2]. -

meta-(3-Nitrophenyl) Group: This requires calculating the transmission of the nitro group's electronic effect across the biphenyl system.

-

The base

for a phenyl ring is -

The

for a nitro group is -

The transmission coefficient (

) across an adjacent phenyl ring is approximately -

Estimated

for 3-nitrophenyl

-

Total

pKa Derivation

Using the standard pKa of unsubstituted phenol (9.95):

Comparative Acidity Data

To contextualize this value, we compare it against known reference compounds. The dual meta-substitution drops the pKa by nearly two full logarithmic units compared to phenol, making it roughly as acidic as para-cyanophenol (where resonance does play a role) [2].

| Compound | Substituent(s) | Hammett | Experimental / Estimated pKa |

| Phenol | None | 0.00 | 9.95 |

| meta-Cyanophenol | 3-CN | 0.56 | 8.60 [2] |

| para-Cyanophenol | 4-CN | 0.70 | 8.00 [2] |

| 3-Cyano-5-(3-nitrophenyl)phenol | 3-CN, 5-(3-nitrophenyl) | 0.83 | ~8.08 (Estimated) |

Self-Validating Experimental Protocol: Spectrophotometric pKa Determination

While potentiometric titration is standard, the high lipophilicity and extended conjugation of 3-Cyano-5-(3-nitrophenyl)phenol make UV-Vis Spectrophotometry the superior technique. The biphenyl system and nitro chromophore will exhibit a massive bathochromic shift (red shift) upon deprotonation.

This protocol is designed to be self-validating : the presence of a distinct isosbestic point across the pH gradient guarantees that only a simple two-state equilibrium (Neutral

Self-validating spectrophotometric workflow for experimental pKa determination.

Step-by-Step Methodology

1. Preparation of Universal Buffer System

-

Prepare a Britton-Robinson universal buffer system (boric acid, phosphoric acid, and acetic acid, all at 0.04 M) to ensure constant ionic strength.

-

Aliquot the buffer into 15 separate vials. Adjust the pH of each vial using 0.2 M NaOH to create a gradient from pH 6.0 to pH 10.0 (spanning

units of the estimated 8.08 pKa).

2. Stock Solution Preparation

-

Due to the compound's lipophilicity, dissolve 3-Cyano-5-(3-nitrophenyl)phenol in HPLC-grade Methanol to create a 10 mM stock solution.

-

Critical Control: Ensure the final concentration of methanol in the test buffers does not exceed 1-2% v/v to prevent co-solvent effects from artificially shifting the apparent pKa.

3. Spectrophotometric Measurements

-

Spike 20

L of the stock solution into 2.0 mL of each pH buffer directly in a quartz cuvette (final concentration ~100 -

Record the UV-Vis absorption spectrum from 250 nm to 450 nm for each pH level.

-

Identify the analytical wavelength (

) for the neutral phenol (typically ~280-300 nm) and the phenoxide anion (typically shifted to ~350-380 nm due to the extended push-pull chromophore system).

4. Data Analysis & Validation

-

Verify the presence of a sharp isosbestic point where all spectral lines intersect. This validates that no side reactions (e.g., nitro reduction or ester hydrolysis) have occurred.

-

Plot the absorbance at the phenoxide

against the pH. -

Use non-linear regression to fit the data to the Henderson-Hasselbalch equation:

-

The inflection point of the resulting sigmoidal curve represents the exact experimental pKa.

Implications for Drug Development (ADME)

Understanding that the pKa of 3-Cyano-5-(3-nitrophenyl)phenol sits near 8.1 has profound implications for its pharmacokinetic profile:

-

Physiological Ionization: At blood pH (7.4), the compound will be predominantly in its neutral, lipophilic state (~83% neutral, 17% ionized).

-

Membrane Permeability: The high fraction of neutral species at pH 7.4 guarantees excellent passive membrane permeability (high apparent

in Caco-2 assays), but the 17% anionic fraction will aid in aqueous solubility, creating a highly favorable logD profile. -

Target Binding: If this molecule is designed to bind to a kinase or receptor pocket, the hydroxyl group can act as both a strong hydrogen bond donor (in its neutral state) and a potent electrostatic anchor (if the local microenvironment of the protein pocket shifts the pKa downward, triggering ionization).

References

- BenchChem. (2025). The Phenolic Hydroxyl Group in 3,5-Diaminophenol: An In-depth Technical Guide to its Reactivity.

- Chegg. (2024). Compare Acid Strength Homework: The cyano group.

- BenchChem. (2025). The Influence of Electron-Withdrawing Groups on 3-Substituted Nitrostyrenes: A Technical Guide.

- Scribd. (2001). Laboratory Study of the Hammett Equation | PDF | Acid Dissociation Constant.

Electronic properties of cyano and nitro substituted biphenyls

An In-Depth Technical Guide to the Electronic Properties of Cyano and Nitro Substituted Biphenyls

Foreword: Beyond the Benzene Ring

To researchers, medicinal chemists, and materials scientists, the biphenyl scaffold is a familiar and foundational structure. Comprised of two interconnected phenyl rings, its utility extends from blockbuster pharmaceuticals to advanced liquid crystal displays.[1][2][3][4] However, the true potential of this moiety is only unlocked through functionalization—the strategic placement of substituent groups that modulate its electronic character.[1] This guide focuses on two of the most powerful electron-withdrawing groups (EWGs) in the organic chemist's toolkit: cyano (-CN) and nitro (-NO₂). We will dissect how these groups, through their profound inductive and resonance effects, dictate the electronic landscape of the biphenyl system, thereby influencing everything from molecular conformation to optical and electrochemical behavior. This is not merely a survey of properties but a causal exploration designed to empower rational design in drug development and materials engineering.

The Rotational Imperative: Torsional Angle as the Master Variable

Before delving into the effects of substituents, one must first appreciate the intrinsic conformational dynamics of the biphenyl core itself. The electronic properties of this system are fundamentally governed by the degree of communication—or π-conjugation—between the two aromatic rings. This communication is directly controlled by the torsional (or dihedral) angle (φ) , the angle of twist around the central C-C single bond.

Two opposing forces are at play[5][6][7]:

-

π-Conjugation: This stabilizing interaction favors a planar conformation (φ = 0°), as this maximizes the overlap of p-orbitals across the two rings.

-

Steric Hindrance: The repulsion between the hydrogen atoms at the ortho positions (2, 2', 6, and 6') destabilizes the planar state, favoring a twisted conformation.

In unsubstituted biphenyl, the balance of these forces results in an equilibrium torsional angle of approximately 44.4° in the gas phase.[5] This non-planar arrangement partially disrupts π-conjugation. Any substituent that alters this angle will, therefore, have a profound impact on the molecule's overall electronic structure.[8][9]

Caption: Biphenyl structure highlighting the torsional angle (φ).

The Electronic Influence of Cyano and Nitro Groups

The cyano and nitro moieties are potent electron-withdrawing groups that dramatically reshape the electronic distribution of the biphenyl system. They exert their influence through two primary mechanisms:

-

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the phenyl ring through the sigma bond framework.

-

Resonance Effect (-M or -R): The π-system of the substituent can accept electron density from the phenyl ring, further delocalizing and withdrawing electrons. This effect is most pronounced when the substituent is in the para or ortho position.

This strong electron withdrawal lowers the energy of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11][12] The stabilization of the LUMO is particularly significant, making the substituted biphenyl a better electron acceptor (more easily reduced) compared to the parent molecule.

The Critical Role of Positional Isomerism

The placement of the -CN or -NO₂ group is not a trivial detail; it is a primary determinant of the group's net electronic effect.[13][14]

-

Para (4- or 4'-) Substitution: Allows for the full expression of both inductive and resonance effects. This leads to the most significant stabilization of the LUMO and the most pronounced changes in properties like reduction potential and UV-Vis absorption.

-

Meta (3- or 3'-) Substitution: The substituent cannot participate in direct resonance with the other ring. Its influence is dominated by the inductive effect, leading to a more moderate electronic perturbation.

-

Ortho (2- or 2'-) Substitution: This position introduces a powerful new factor: steric hindrance . The bulk of the substituent forces a larger torsional angle to minimize steric clash with the other ring. This increased twist severely disrupts π-conjugation, often overriding the electronic effects of the group.[15] This typically results in a blue-shift (hypsochromic shift) in the UV-Vis spectrum, as the effective conjugated system is smaller.[15]

Comparative Analysis: Cyano vs. Nitro

While both are strong EWGs, the nitro group is generally considered more powerful than the cyano group. This difference has direct consequences:

-

LUMO Stabilization: The nitro group lowers the LUMO energy more effectively than the cyano group. Consequently, nitro-substituted biphenyls are typically easier to reduce.[16]

-

Charge-Transfer Character: The electronic transitions in nitroaromatics often have significant charge-transfer character, where the excitation involves moving an electron from the phenyl ring (donor) to the nitro group (acceptor).[12] This can give rise to new, distinct absorption bands in the UV-Vis spectrum that are highly sensitive to solvent polarity.

Theoretical Modeling: Predicting Electronic Behavior with DFT

Modern chemical research relies heavily on computational modeling to predict and rationalize experimental results. Density Functional Theory (DFT) has emerged as a robust and accurate tool for investigating the electronic structure of molecules like substituted biphenyls.[7][10][11][17]

Key Parameters from DFT Calculations

-

Optimized Geometry: Provides the equilibrium structure, including the all-important torsional angle.

-

Frontier Orbital Energies: The calculated HOMO and LUMO energies can be correlated with experimental oxidation and reduction potentials, respectively. The HOMO-LUMO gap is a key indicator of kinetic stability and the energy of the lowest electronic transition.[9][11]

-

Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.[18]

-

Simulated Spectra: Time-Dependent DFT (TD-DFT) can predict the UV-Vis absorption spectrum, allowing for direct comparison with experimental data and aiding in the assignment of electronic transitions.[12]

Experimental Protocol: A Standard DFT Workflow

This protocol outlines a general workflow for a DFT calculation on a substituted biphenyl using a program like Gaussian.

-

Structure Input: Build the molecule of interest (e.g., 4-nitrobiphenyl) in a molecular editor.

-

Calculation Setup:

-

Job Type: Select 'Optimization + Frequency'. The optimization will find the lowest energy geometry, and the frequency calculation will confirm it is a true minimum (no imaginary frequencies).

-

Method: Choose a functional and basis set. The B3LYP functional with the 6-31G(d) basis set is a common and reliable starting point for organic molecules.[10][11][17][19] For higher accuracy, larger basis sets (e.g., cc-pVTZ) can be used.[7]

-

Solvation (Optional): If properties in solution are desired, include a solvent model like the Polarizable Continuum Model (PCM).

-

-

Execution: Submit the calculation to run.

-

Analysis:

-

Verify the optimization has converged.

-

Measure the torsional angle from the optimized structure.

-

Extract the HOMO and LUMO energies from the output file.

-

Visualize the molecular orbitals and the MEP map using software like GaussView.

-

-

TD-DFT (for Spectra): Using the optimized geometry, perform a separate TD-DFT calculation to compute the excited states and simulate the UV-Vis spectrum.

Caption: A typical workflow for DFT analysis of substituted biphenyls.

Experimental Validation: Probing the Electronic Structure

While theory provides invaluable predictions, experimental characterization is essential for validation and discovery. Cyclic Voltammetry and UV-Visible Spectroscopy are two cornerstone techniques for this purpose.

Cyclic Voltammetry (CV)

CV is an electrochemical technique that measures a molecule's propensity to be oxidized or reduced. These redox potentials provide direct experimental insight into the HOMO and LUMO energy levels. For an EWG-substituted biphenyl:

-

Oxidation: The removal of an electron from the HOMO becomes more difficult due to the electron-withdrawing nature of the substituent. This results in a more positive (anodic) oxidation potential.

-

Reduction: The addition of an electron to the stabilized LUMO becomes easier. This results in a less negative (more positive, or cathodic) reduction potential.

Experimental Protocol: Cyclic Voltammetry Measurement

Objective: To determine the reduction potential of 4-cyanobiphenyl.

-

System Preparation:

-

Electrode Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a Ag/AgCl reference electrode. Polish the working electrode with alumina slurry and sonicate to ensure a clean surface.

-

Electrolyte Solution: Prepare a 0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent (e.g., acetonitrile or dichloromethane). Sparge the solution with an inert gas (N₂ or Ar) for 15-20 minutes to remove dissolved oxygen.

-

-

Analyte Preparation: Prepare a ~1 mM solution of the 4-cyanobiphenyl in the electrolyte solution.

-

Internal Standard: Add a small amount of an internal reference standard with a known, stable redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺).

-

Data Acquisition:

-

Place the electrodes in the analyte solution under the inert atmosphere.

-

Set the potential window to scan from an initial potential (e.g., 0 V) towards negative potentials to observe the reduction event. A typical range might be +0.5 V to -2.5 V.

-

Set the scan rate (e.g., 100 mV/s).

-

Run the cyclic voltammogram, recording the current response as a function of the applied potential.

-

-

Data Analysis:

-

Identify the cathodic (reduction) and anodic (re-oxidation) peaks for the analyte.

-

Determine the half-wave potential (E₁/₂) for the reversible redox couple, calculated as (Epc + Epa) / 2.

-

Report all potentials relative to the Fc/Fc⁺ internal standard.

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems like biphenyls.[14][20] The position of the maximum absorption wavelength (λₘₐₓ) is highly sensitive to the extent of conjugation.

-

Bathochromic Shift (Red Shift): An increase in conjugation (e.g., from a more planar conformation) lowers the HOMO-LUMO gap, requiring less energy for excitation and shifting λₘₐₓ to a longer wavelength.

-

Hypsochromic Shift (Blue Shift): A decrease in conjugation (e.g., from steric hindrance in an ortho-substituted biphenyl) increases the HOMO-LUMO gap, shifting λₘₐₓ to a shorter wavelength.[15]

Data Summary: A Comparative Overview

The following table summarizes representative data illustrating the effects discussed. Values are illustrative and will vary with the specific experimental or computational conditions.

| Compound | Substituent | Position | Torsional Angle (φ) | HOMO (eV) | LUMO (eV) | E_red (V vs Fc/Fc⁺) | λₘₐₓ (nm) |

| Biphenyl | None | - | ~44° | -6.1 | -0.5 | > -2.5 | ~250 |

| 4-Cyanobiphenyl | -CN | para | ~40° | -6.4 | -1.1 | ~ -2.1 | ~275 |

| 4-Nitrobiphenyl | -NO₂ | para | ~40° | -6.6 | -1.5 | ~ -1.7 | ~285 |

| 2-Nitrobiphenyl | -NO₂ | ortho | ~65° | -6.5 | -1.4 | ~ -1.8 | ~245 |

Applications in Research and Drug Development

The ability to precisely tune the electronic properties of the biphenyl core has significant practical implications:

-

Drug Development: The biphenyl moiety is a privileged scaffold in medicinal chemistry. Altering its electronic properties via substitution can fine-tune a drug candidate's binding affinity to its target receptor, as well as modulate its absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][4]

-

Materials Science: The predictable electronic behavior of substituted biphenyls makes them ideal building blocks for advanced materials. Alkyl-cyano-biphenyls are famous for their use in liquid crystal displays (LCDs).[19][21] The tunable HOMO-LUMO gaps of other derivatives are exploited in the design of host and transport materials for Organic Light-Emitting Diodes (OLEDs) and in the development of novel conducting polymers.[3][22]

Conclusion

The electronic properties of cyano and nitro-substituted biphenyls are governed by a nuanced interplay of steric and electronic factors. The torsional angle between the phenyl rings acts as the master variable, controlling the degree of π-conjugation. Superimposed on this conformational landscape are the powerful electron-withdrawing effects of the cyano and nitro groups, which profoundly stabilize the frontier molecular orbitals. The nitro group generally exerts a stronger electronic pull, leading to lower LUMO energies and more accessible reduction potentials. Crucially, the positional isomerism—ortho, meta, or para—dictates the balance between resonance, inductive, and steric effects, allowing for the fine-tuning of the final electronic and optical properties. A synergistic approach, combining the predictive power of computational methods like DFT with the empirical validation of experimental techniques such as cyclic voltammetry and UV-Vis spectroscopy, is essential for the rational design and application of these versatile molecules in science and technology.

References

- Johansson, M. P., & Olsen, J. (2008). Torsional Barriers and Equilibrium Angle of Biphenyl: Reconciling Theory with Experiment.

- MDPI. (2025). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers. MDPI.

- ResearchGate. (2025). Concerning the Electronic Control of Torsion Angles in Biphenyls.

- BenchChem. (2025). A Spectroscopic Showdown: Differentiating Methoxy-Substituted Biphenyl Isomers. BenchChem.

- University of Helsinki. (2008). Torsional motion of biphenyl and derivatives - theory and strong laser pulses. University of Helsinki Research Portal.

- Chemistry Journal of Moldova. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. Chemistry Journal of Moldova.

- ResearchGate. (2026). Studies of the Substitution Effects on the Electronic Properties for Biphenyl and Derivative Molecules by Using DFT Method.

- Chemistry Journal of Moldova. (2016). STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD. CJM.ASM.MD.

- ResearchGate. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties.

- Ali, H. A., Ismail, M. A., Fouda, A. E. S., & Ghaith, E. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing.

- Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology.

- Sancho-García, J. C., & Cornil, J. (2005). Anchoring the Torsional Potential of Biphenyl at the ab Initio Level: The Role of Basis Set versus Correlation Effects.

- ChemRxiv. (2025). Impact of 4,4′-Functionalization on the Electronic and Optical Properties of Biphenyl and 9,9′-Dimethylfluorene. ChemRxiv.

- ChemRxiv. (2025). DFT Studies on the Effect of Dihedral Angle between Two Benzene Monomers in Biphenyl on Electron/Hole Coherence Strength and UV-Vis Absorption. ChemRxiv.

- Arabian Journal of Chemistry. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry.

- Hutzinger, O., Safe, S., & Zitko, V. (1972).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Journal of Electrical Engineering. (2024). Quantum Mechanical Study of 4-Alkyl 4'-Cyano Biphenyls: Part I: C9H19-C6H5. Journal of Electrical Engineering.

- ACS Publications. (2023). Discovery of Novel Carboxamide Derivatives Containing Biphenyl Pharmacophore as Potential Fungicidal Agents Used for Resistance Management. Journal of Agricultural and Food Chemistry.

- ResearchGate. (2023). The suggested mechanism for the synthesis of cyano biphenyl.

- Murray, P. R., et al. (2012).

- ResearchGate. (2025). Synthesis, Electrochemistry, and Optoelectronic Properties of Biphenyl-EDOT-Based Electrochromic Polymers.

- Kebarle, P. (n.d.). Electron affinities of substituted nitrobenzenes. Canadian Science Publishing.

- Pearson+. (n.d.). Determining if substituted biphenyls are chiral or not. Study Prep in Pearson+.

- ACS Publications. (2011). Synthesis of Biphenyl-2-carbonitrile Derivatives via a Palladium-Catalyzed sp2 C−H Bond Activation Using Cyano as a Directing Group. Organic Letters.

- Google Patents. (2008). Process for the preparation of unsymmetrically substituted biphenyl compounds.

- ResearchGate. (2025). The Dielectric and Optical Properties of the Homologous Series of Cyano-Alkyl-Biphenyl Liquid Crystals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. nbinno.com [nbinno.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. chem.helsinki.fi [chem.helsinki.fi]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. cjm.ichem.md [cjm.ichem.md]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. The ultraviolet absorption spectra of some chlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. STUDIES OF THE SUBSTITUTION EFFECTS ON THE ELECTRONIC PROPERTIES FOR BIPHENYL AND DERIVATIVE MOLECULES BY USING DFT METHOD | CJM.ASM.MD [cjm.ichem.md]

- 18. Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. publisherjee.com [publisherjee.com]

- 20. Determining if substituted biphenyls are chiral or not. | Study Prep in Pearson+ [pearson.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV-Vis Absorption Characteristics of 3-Cyano-5-(3-nitrophenyl)phenol

Abstract

This technical guide provides a comprehensive analysis of the anticipated Ultraviolet-Visible (UV-Vis) absorption spectral characteristics of 3-Cyano-5-(3-nitrophenyl)phenol. As direct empirical data for this specific compound is not widely published, this document synthesizes information from foundational spectroscopic principles and data from analogous structures to construct a predictive model of its electronic behavior. We will explore the theoretical underpinnings of its absorption profile, detailing the influence of the core chromophoric system and the profound effects of its substituent groups. Furthermore, this guide presents a rigorous, field-proven experimental protocol for acquiring and interpreting the UV-Vis spectrum, with a special focus on the critical roles of solvent polarity and pH. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the molecule's electronic properties for characterization, quantification, and purity assessment.

Theoretical Foundation: Predicting the Spectral Profile

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The absorption of photons in the UV-Vis range (typically 200-800 nm) promotes electrons from a ground state to a higher energy excited state.[1][2] For 3-Cyano-5-(3-nitrophenyl)phenol, the spectrum is a composite of contributions from its core aromatic framework and the modifying effects of its functional groups.

The Core Chromophoric System: A Substituted Biphenyl

The fundamental structure is a biphenyl ring system, which is a potent chromophore (light-absorbing group). Biphenyl itself exhibits a strong absorption band, often referred to as the K-band, which arises from π→π* electronic transitions within the conjugated system of the two phenyl rings.[3] The extent of this conjugation is highly dependent on the planarity of the two rings. Substitution on the rings, as seen in this molecule, significantly modifies the absorption characteristics.[3][4]

Influence of Substituents: A Deep Dive into Electronic Effects

The absorption wavelength (λmax) and intensity (molar absorptivity, ε) are profoundly influenced by the substituents attached to the aromatic rings.[5][6] In 3-Cyano-5-(3-nitrophenyl)phenol, we have a powerful interplay between electron-donating and electron-withdrawing groups.

-

The Hydroxyl (-OH) Group: As an auxochrome (a group that modifies the absorption of a chromophore), the hydroxyl group possesses lone pairs of electrons that can be donated into the aromatic ring through the resonance effect (+M). This extends the conjugated system, decreases the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and results in a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increased absorption intensity).[4][6]

-

The Nitro (-NO₂) Group: The nitro group is a very strong chromophore and a powerful electron-withdrawing group (-M effect).[7][8] Its presence dramatically extends the conjugation and is expected to cause a significant bathochromic shift.[5] For instance, the main absorption band of nitrobenzene is found around 252-268 nm.[4][9] This group is a primary determinant of the molecule's overall spectral profile.

-

The Cyano (-CN) Group: The cyano group is also an electron-withdrawing group (-M, -I effects). While not as powerful as the nitro group, it contributes to the overall electronic landscape, further modifying the energy of the π→π* transitions and potentially introducing its own absorption features.[10][11] The presence of a cyano group on a phenyl ring can cause a red shift in the primary absorption bands.[10]

Predicted Spectral Features

Based on the analysis of the constituent parts, the UV-Vis spectrum of 3-Cyano-5-(3-nitrophenyl)phenol in a neutral, non-polar solvent is predicted to exhibit multiple absorption bands:

-

A primary, intense absorption band (π→π)* likely above 250 nm, significantly red-shifted from the parent biphenyl chromophore. This shift is a cumulative effect of all three substituents extending the conjugated system.

-

A distinct, lower-intensity shoulder or separate band at a longer wavelength , potentially extending into the visible region (>300 nm). This is characteristic of an intramolecular charge-transfer (ICT) transition, where electron density moves from the electron-rich phenol ring (donor) to the electron-deficient nitrophenyl ring (acceptor) upon excitation. The presence of both strong donating (-OH) and withdrawing (-NO₂) groups makes an ICT band highly probable. For comparison, 3-nitrophenol shows absorption maxima around 228 nm, 272 nm, and 328 nm in water.[12][13]

Experimental Protocol for Spectral Acquisition

A self-validating and reproducible protocol is essential for obtaining high-quality spectral data.

Principle: The Beer-Lambert Law

Quantitative UV-Vis spectroscopy is governed by the Beer-Lambert Law, which states that the absorbance (A) of a solution is directly proportional to the concentration (c) of the absorbing species and the path length (l) of the light through the solution.[14][15][16][17]

A = εcl

Where ε is the molar absorptivity, a constant specific to the molecule at a given wavelength.[15]

Mandatory Workflow Diagram

Caption: Experimental workflow for UV-Vis spectral acquisition.

Step-by-Step Methodology

-